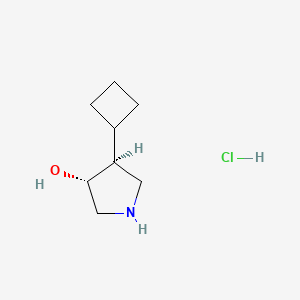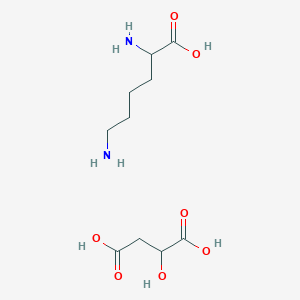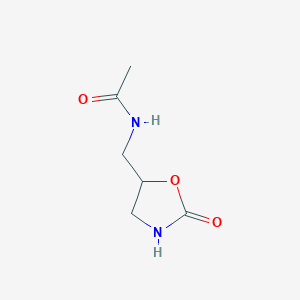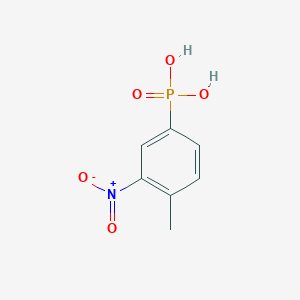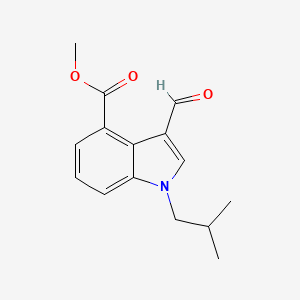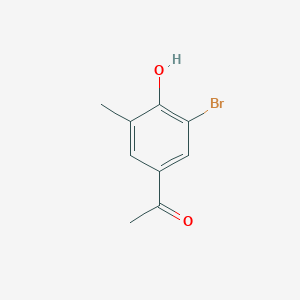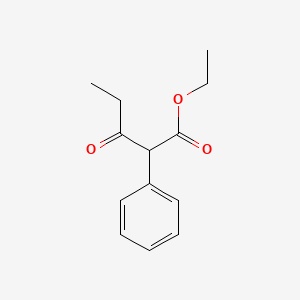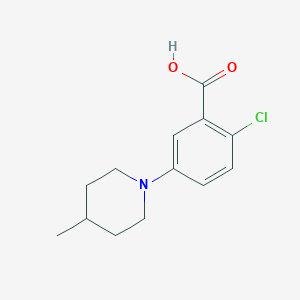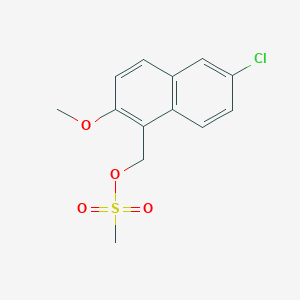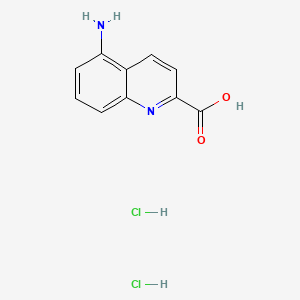![molecular formula C12H21N3 B13890266 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is a compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic structure with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 2-ethylimidazole with a suitable piperidine derivative. One common method is the nucleophilic substitution reaction where 2-ethylimidazole reacts with a halogenated piperidine under basic conditions. The reaction can be carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
科学的研究の応用
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Ethylimidazole: A simpler compound with only the imidazole ring.
Piperidine: A basic six-membered ring structure without the imidazole moiety.
4-(2-{5-[2-(4-piperidinyl)ethyl]-1H-pyrrol-2-yl}ethyl)piperidine: A compound with a similar piperidine structure but different substituents.
Uniqueness
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is unique due to the combination of the imidazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 2-ethylimidazole or piperidine alone. The presence of both rings also enhances its potential as a versatile building block in synthetic chemistry and drug development.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
4-[2-(2-ethylimidazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-5-11-3-6-13-7-4-11/h8,10-11,13H,2-7,9H2,1H3 |
InChIキー |
OZPDSSMSDZZIAY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
